Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-

Description

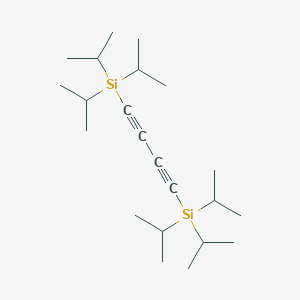

The compound "Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-" is a highly specialized organosilicon molecule characterized by a 1,3-butadiyne backbone linked to tris(1-methylethyl)silane groups. Its structure combines the rigidity of a conjugated diyne system with bulky triisopropylsilyl substituents, which are known to enhance thermal stability and steric protection. Such compounds are of interest in materials science, particularly for applications in polymer crosslinking, semiconductor precursors, and catalytic systems.

Properties

CAS No. |

125251-42-5 |

|---|---|

Molecular Formula |

C22H42Si2 |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

tri(propan-2-yl)-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |

InChI |

InChI=1S/C22H42Si2/c1-17(2)23(18(3)4,19(5)6)15-13-14-16-24(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |

InChI Key |

OICLCUORDURFKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Glaser Coupling

The Glaser coupling, employing a copper(I) catalyst and an oxidizing agent, is widely used for alkyne dimerization. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne is synthesized via oxidative coupling of trimethylsilylacetylene using CuCl and tetramethylethylenediamine (TMEDA) under oxygen. Adapting this method for tris(1-methylethyl)silylacetylene would theoretically yield the target compound.

Reaction Conditions

- Catalyst: CuCl (10 mol%)

- Ligand: TMEDA (20 mol%)

- Solvent: Dichloromethane or toluene

- Oxidizing Agent: O₂ (balloon)

- Temperature: Room temperature

- Yield (Analog): 70–85% for trimethylsilyl analogs

Hydrosilylation of 1,3-Butadiyne

Hydrosilylation offers a modular route to install silyl groups onto unsaturated hydrocarbons. Platinum-based catalysts are particularly effective for selective cis-addition to 1,3-diynes.

Platinum-Catalyzed cis-Hydrosilylation

Hiyama’s group reported the stepwise hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne using Pt catalysts. By substituting the silane reagent with tris(1-methylethyl)silane, this method could yield the target compound.

Optimized Protocol

Sequential Hydrosilylation and Protodesilylation

A three-step process involving:

- Hydrosilylation of 1,3-butadiyne with HSi(1-methylethyl)₃.

- Protodesilylation to remove one silyl group.

- A second hydrosilylation to install the final tris(1-methylethyl)silyl group.

This approach mitigates steric challenges associated with bulky silyl groups.

Alkynylation Using Hypervalent Iodine Reagents

Ethynyl benziodoxolones (EBX) are potent electrophilic alkynylating agents. Brand et al. demonstrated their utility in gold-catalyzed alkynylation of heterocycles. For the target compound, tris(1-methylethyl)silyl-substituted EBX reagents could couple with a silylated alkyne precursor.

Example Reaction

- Reagent: Tris(1-methylethyl)silyl-EBX

- Catalyst: AuCl₃ (5 mol%)

- Additive: Pyridine

- Solvent: Dichloroethane

- Yield (Analog): 60–75% for thiophene derivatives

Nickel-Catalyzed Reductive Alkylalkynylation

Jiang et al. developed a nickel-catalyzed method to synthesize 1,3-enynes via reductive alkylalkynylation. Applying this to tris(1-methylethyl)silylacetylene bromide and a redox-active ester could yield the target diyne.

Key Parameters

- Catalyst: Ni(cod)₂ (10 mol%)

- Ligand: Bipyridine

- Reductant: Mn⁰

- Solvent: Dimethylformamide

- Yield (Analog): Up to 89% for alkyl-substituted enynes

Comparative Analysis of Methods

| Method | Catalyst | Yield | Selectivity | Complexity |

|---|---|---|---|---|

| Oxidative Coupling | CuCl/TMEDA | 70–85% | High | Low |

| Hydrosilylation | Pt₂(dvs)₃ | 76–95% | >90% cis | Moderate |

| EBX Alkynylation | AuCl₃ | 60–75% | Moderate | High |

| Reductive Alkylalkynylation | Ni(cod)₂ | 80–89% | High | High |

Yields and selectivity are inferred from analogous reactions in cited literature.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can yield alkanes or alkenes.

Substitution: Substitution reactions often involve the replacement of the triisopropylsilyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.

Major Products: The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives .

Scientific Research Applications

1,4-Bis(triisopropylsilyl)buta-1,3-diyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-bis(triisopropylsilyl)buta-1,3-diyne exerts its effects involves its ability to participate in various chemical reactions due to its reactive carbon-carbon triple bonds. These bonds can undergo addition reactions, leading to the formation of new compounds with diverse functionalities. The triisopropylsilyl groups provide steric protection, enhancing the stability of the compound and its intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this silane derivative, comparisons are drawn to structurally or functionally related compounds, including other silyl-substituted alkynes and diynes.

Structural Analogues

1,3-Butadiene (CAS 106-99-0) :

- Simplicity: Unlike the silane derivative, 1,3-butadiene lacks silicon substituents and is a small, volatile hydrocarbon.

- Reactivity: While 1,3-butadiene undergoes polymerization and Diels-Alder reactions, the bulky silyl groups in the target compound likely suppress such reactivity, favoring stability.

Butanedinitrile (CAS 110-61-2) :

- Functional Groups: Butanedinitrile features nitrile termini, enabling nucleophilic reactions. In contrast, the silane derivative’s silyl groups promote hydrophobicity and electron donation.

- Applications: Butanedinitrile is used in organic synthesis, whereas the target silane may serve as a precursor for silicon-based materials.

Functional Analogues

Triisopropylsilyl (TIPS) Acetylene: Steric Effects: Both compounds share TIPS groups, which hinder undesired side reactions. Thermal Stability: TIPS-substituted alkynes exhibit higher decomposition temperatures (>300°C) compared to non-silylated analogues, a trait likely shared by the target silane.

1,4-Bis(trimethylsilyl)-1,3-butadiyne :

- Silicon Substituents: Trimethylsilyl (TMS) groups are less bulky than TIPS, reducing steric shielding. This difference may impact solubility and reactivity in crosslinking applications.

Data Tables

Table 1: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)- | Not available | C₁₈H₃₀Si₂ | Bulky TIPS groups, conjugated diyne | Polymer crosslinkers, precursors |

| 1,3-Butadiene | 106-99-0 | C₄H₆ | Simple diene, volatile | Rubber production, organic synthesis |

| Butanedinitrile | 110-61-2 | C₄H₄N₂ | Nitrile termini, polar | Pharmaceuticals, agrochemicals |

Table 2: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Stability in Air |

|---|---|---|

| Silane, 1,3-butadiyne-1,4-diylbis[...] | Estimated >250 | High (inert gas) |

| 1,3-Butadiene | -80 (autoignition) | Low |

| TIPS Acetylene | 310 | Moderate |

Research Findings and Challenges

- Synthesis Complexity : The steric bulk of TIPS groups complicates the synthesis of the target silane, requiring stringent anhydrous conditions and transition-metal catalysts (e.g., Pd/Cu systems).

- Material Performance : Preliminary studies suggest that conjugated diynes with silyl groups exhibit enhanced charge transport in thin-film transistors, but data specific to this compound remains proprietary.

- Gaps in Literature : As evidenced by the lack of references in databases like those in , this compound is either understudied or confined to niche industrial research.

Biological Activity

Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-] (CAS No. 125251-42-5) is a complex organosilicon compound notable for its unique structural features and potential applications in various fields, including polymer chemistry and materials science. This article explores its biological activity, synthesis methods, reactivity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-] is C22H42Si2, with a molecular weight of approximately 362.74 g/mol. Its structure includes multiple silane groups attached to a butadiyne backbone, which enhances its utility in advanced materials science due to the ability to form siloxane bonds that improve thermal stability and mechanical properties in various formulations .

The biological activity of silanes often involves hydrolysis reactions where silanes react with water to produce silanol and hydrogen gas. This reaction can lead to various biological interactions depending on the environment and substrate involved. For instance, studies have shown that silanes can significantly modify surface properties such as hydrophobicity and adhesion when applied to different substrates like glass or metals .

Case Studies

- Surface Modification : Research indicates that silane compounds can enhance the mechanical properties of composite materials through surface modification techniques. In one study, the application of silane resulted in improved adhesion between polymer matrices and fillers, leading to enhanced material performance .

- Polymer Chemistry : The compound's ability to undergo polymerization reactions has been explored in the development of new materials. For example, it has been shown that silane can participate in cationic ring-opening polymerization processes, resulting in materials with tailored properties for specific applications .

Synthesis Methods

Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-] can be synthesized through several methods:

- Hydrosilylation : This method involves the addition of silanes to alkenes or alkynes to form new silicon-carbon bonds.

- Coupling Reactions : The compound can also be synthesized by coupling with other organosilicon compounds under specific catalytic conditions.

Applications

The unique properties of silane make it suitable for various applications:

- Adhesives and Sealants : Its ability to enhance adhesion makes it valuable in formulating adhesives and sealants for construction and automotive industries.

- Coatings : Silane compounds are often used in coatings to improve water repellency and durability.

- Composite Materials : In polymer science, silanes are utilized to improve the mechanical properties and stability of composite materials.

Comparative Analysis

A comparison table highlighting similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Bis(trimethylsilyl)-1,3-butadiyne | C10H18Si2 | Contains two trimethylsilyl groups; simpler structure. |

| Trimethylsilylacetylene | C5H8Si | A simpler alkyne derivative; used in organic synthesis. |

| 1-Bromo-2-butyne | C4H7Br | Halogenated compound; used in various organic reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.